molecular formula C10H9ClN2O4 B053089 N-[4-(2-chloroacetyl)-2-nitrophenyl]acetamide CAS No. 119457-11-3

N-[4-(2-chloroacetyl)-2-nitrophenyl]acetamide

Cat. No.: B053089
CAS No.: 119457-11-3
M. Wt: 256.64 g/mol
InChI Key: STJQUSFKJADNSQ-UHFFFAOYSA-N
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Description

N-[4-(2-chloroacetyl)-2-nitrophenyl]acetamide is a useful research compound. Its molecular formula is C10H9ClN2O4 and its molecular weight is 256.64 g/mol. The purity is usually 95%.
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Biological Activity

N-[4-(2-chloroacetyl)-2-nitrophenyl]acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₈ClN₂O₃, indicating the presence of chlorine, nitrogen, and oxygen atoms. The compound features a chloroacetyl group and a nitrophenyl moiety , which contribute to its reactivity and biological properties. The electrophilic nature of the chloroacetyl group allows for nucleophilic substitution reactions, which can lead to the formation of various derivatives with enhanced biological activities.

Antimicrobial Activity

This compound has been studied for its antimicrobial properties against several pathogens:

  • Gram-positive bacteria : Effective against Staphylococcus aureus and methicillin-resistant strains (MRSA).
  • Gram-negative bacteria : Exhibits activity against Escherichia coli.
  • Fungi : Moderate effectiveness against Candida albicans.

Research indicates that the compound's structure significantly influences its antimicrobial potency. For instance, derivatives with halogenated phenyl rings show increased lipophilicity, facilitating membrane penetration and enhancing activity against bacterial cells .

Anticancer Activity

In vitro studies have demonstrated that this compound may possess anticancer properties, particularly against breast cancer cell lines such as MCF7. The mechanism appears to involve interference with cellular processes critical for cancer cell survival . Studies have shown that compounds with similar structures often exhibit cytotoxic effects by inducing apoptosis in cancer cells through various pathways .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

  • Antimicrobial Mechanism : The compound inhibits bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs), leading to cell lysis. This effect is evidenced by significant cytoplasmic content release from treated bacterial cells .
  • Anticancer Mechanism : The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to DNA damage and apoptosis in cancer cells.

Minimum Inhibitory Concentration (MIC) Studies

A comparative study on the MIC values of this compound revealed:

CompoundMIC (µg/mL)Pathogen
A11024K. pneumoniae
A2512K. pneumoniae

This data indicates that the presence of the chloro atom in A2 significantly enhances its antibacterial activity compared to A1 .

Structure-Activity Relationship (SAR)

Quantitative structure-activity relationship (QSAR) analyses have been employed to evaluate how different substituents on the phenyl ring affect biological activity. Compounds with electron-withdrawing groups like nitro and chloro exhibit increased reactivity towards biological targets, enhancing their antimicrobial and anticancer properties .

Properties

IUPAC Name

N-[4-(2-chloroacetyl)-2-nitrophenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O4/c1-6(14)12-8-3-2-7(10(15)5-11)4-9(8)13(16)17/h2-4H,5H2,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STJQUSFKJADNSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)C(=O)CCl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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